
7-Fluoro-5-methylisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-5-methylisoquinoline-1-carboxylic acid is a fluorinated isoquinoline derivative with the molecular formula C11H8FNO2. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a carboxylic acid group, making it a valuable asset in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methylisoquinoline-1-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring system. One common method involves the reaction of 5-methylisoquinoline with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups.
Applications De Recherche Scientifique
7-Fluoro-5-methylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine and carboxylic acid functional groups. The fluorine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoroisoquinoline
- 5-Methylisoquinoline
- 7-Fluoro-1-carboxyisoquinoline
Uniqueness
7-Fluoro-5-methylisoquinoline-1-carboxylic acid is unique due to the simultaneous presence of a fluorine atom and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8FNO2 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
7-fluoro-5-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(6)2-3-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
SRHKAIAYFACDAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=CN=C2C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


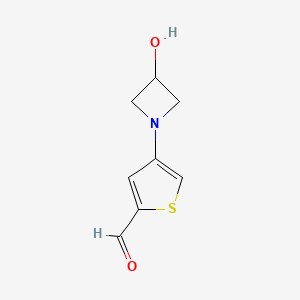
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
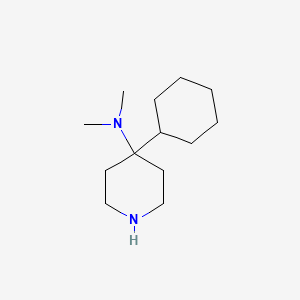

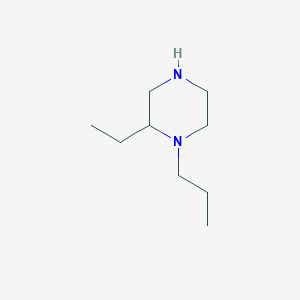
![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
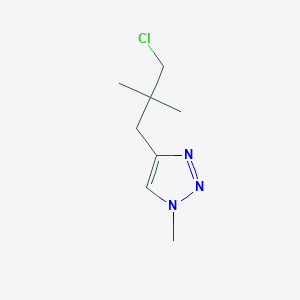


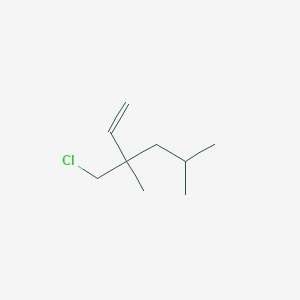

![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

